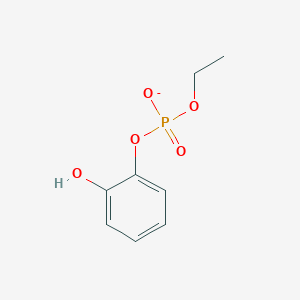
Ethyl 2-hydroxyphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxyphenyl phosphate is an organophosphorus compound with the molecular formula C8H10O5P. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyphenyl phosphate typically involves the reaction of 2-hydroxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxyphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 2-hydroxyphenyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and affect various biological pathways .
Comparison with Similar Compounds
- Ethyl phosphate
- Phenyl phosphate
- 2-Hydroxyphenyl phosphate
Comparison: Ethyl 2-hydroxyphenyl phosphate is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to ethyl phosphate, it has enhanced reactivity due to the hydroxyphenyl group. Compared to phenyl phosphate, the ethyl group provides additional versatility in chemical reactions.
Properties
CAS No. |
87110-09-6 |
|---|---|
Molecular Formula |
C8H10O5P- |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
ethyl (2-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
VOGRTRHBKKIGDP-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















